Paulomycin B - 81988-76-3

Paulomycin B

Catalog Number: EVT-14899171
CAS Number: 81988-76-3
Molecular Formula: C33H44N2O17S
Molecular Weight: 772.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paulomycin B is a natural product found in Streptomyces paulus with data available.
Overview

Paulomycin B is a member of the paulomycin family, which consists of glycosylated antibiotics characterized by a unique moiety known as paulic acid. These compounds are produced by various strains of the genus Streptomyces, particularly Streptomyces albus and Streptomyces paulus. Paulomycin B has garnered attention due to its bioactive properties, including antimicrobial and potential anticancer activities.

Source

The primary sources of paulomycin B are specific strains of Streptomyces, notably Streptomyces albus J1074 and Streptomyces paulus NRRL 8115. These microorganisms are known for their ability to produce a variety of secondary metabolites, including antibiotics. The biosynthesis of paulomycin B involves complex genetic pathways and enzymatic processes that facilitate the production of its unique structural components .

Classification

Paulomycin B is classified as a glycosylated antibiotic, which means it contains sugar moieties attached to its core structure. The compound is part of a broader class of natural products known for their therapeutic applications, particularly in the field of infectious diseases and cancer treatment. Its classification can be further refined based on its chemical structure and biological activity.

Synthesis Analysis

Methods

The biosynthesis of paulomycin B involves several enzymatic steps facilitated by specific genes within the producing Streptomyces strains. The key steps include:

  1. Gene Identification: The biosynthetic gene clusters responsible for producing paulomycins have been identified through comparative genomic analyses involving multiple Streptomyces species .
  2. Fermentation Process: For the production of paulomycin B, spores from Streptomyces paulus are cultured in a specific medium (GS-7), followed by transfer to a fermentation medium (R5α) where they are incubated under controlled conditions .
  3. Extraction and Purification: After fermentation, the broth is subjected to extraction using organic solvents like ethyl acetate, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Technical Details

The production process typically involves:

  • Inoculation with spores.
  • Cultivation at optimal temperatures (e.g., 28°C).
  • Harvesting and extraction using solvents.
  • Analytical techniques such as HPLC and mass spectrometry for compound identification and quantification.
Molecular Structure Analysis

Structure

Paulomycin B has a complex molecular structure that includes a core antibiotic framework with glycosylation at specific positions. The molecular formula for paulomycin B is C38H54N3O20S2C_{38}H_{54}N_{3}O_{20}S_{2}, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

The structural characterization of paulomycin B has been achieved through various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): Used to determine the arrangement of atoms within the molecule.
  • Mass Spectrometry: Employed to confirm molecular weight and identify structural fragments .
Chemical Reactions Analysis

Reactions

Paulomycin B undergoes several chemical reactions during its biosynthesis, primarily involving:

  • Glycosylation: The attachment of sugar moieties which enhances its solubility and biological activity.
  • Acylation: Modifications that affect the compound's stability and efficacy.

Technical Details

These reactions are catalyzed by specific enzymes encoded by genes within the biosynthetic gene cluster. For example, glycosyltransferases play a crucial role in transferring sugar units to the core structure of paulomycin B .

Mechanism of Action

Process

The mechanism of action for paulomycin B primarily involves its interaction with bacterial ribosomes, leading to inhibition of protein synthesis. This action is critical for its antimicrobial properties.

Data

Research indicates that paulomycins exert their effects by binding to specific sites on ribosomal RNA, disrupting normal translation processes in sensitive bacterial strains . This mechanism is similar to other well-known antibiotics, making it a valuable candidate for further study in antibiotic development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate but less soluble in water.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Reacts with various nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from studies indicate that modifications to the structure can enhance stability and bioactivity, making it an area of active research .

Applications

Paulomycin B has several scientific uses:

  • Antimicrobial Agent: Effective against various bacterial strains, making it useful in treating infections.
  • Anticancer Research: Preliminary studies suggest potential applications in cancer therapy due to its cytotoxic effects on tumor cells.
  • Biosynthetic Studies: Serves as a model compound for studying antibiotic biosynthesis pathways in Streptomyces species .

The ongoing research into derivatives and modifications aims to enhance its efficacy and broaden its applications in pharmacology.

Biosynthesis and Genetic Architecture of Paulomycin B

Genomic Localization and Characterization of the Paulomycin Biosynthetic Gene Cluster

The paulomycin B biosynthetic gene cluster is conserved across producing strains, notably Streptomyces albus J1074 and Streptomyces paulus NRRL 8115. This cluster spans 42 genes (plm1 to plm42 in S. albus; pau4 to pau44 in S. paulus), with 99% sequence identity between strains [1] [2] [5]. The boundaries were defined through RT-PCR and gene inactivation studies, confirming plm1 (encoding a TetR-family repressor) and plm42 (a dTDP-4-keto-6-deoxyhexose 3,5-epimerase) as critical flanking genes [1] [5].

  • Comparative Genomic Analysis

    : Comparative genomics revealed near-identical cluster organization in S. albus J1074, S. paulus NRRL 8115, and Streptomyces sp. YN86. Key differences include an unannotated gene in S. paulus involved in paulic acid biosynthesis, later identified as a sulfotransferase (plm25) [2] [5]. Functional redundancy studies confirmed cross-species complementarity, where pau genes restored paulomycin production in plm-inactivated S. albus mutants [2].

  • Core Biosynthetic Genes

    : The cluster harbors genes for three modular pathways:

  • Paulic acid synthesis: plm18 (aminotransferase), plm25 (sulfotransferase).
  • Sugar biosynthesis: plm31–plm36 (D-allose), plm37–plm42 (L-paulomycose).
  • Backbone assembly: plm5–plm7 (polyketide synthases), plm12 (L-paulomycosyl glycosyltransferase), plm8–plm9 (pyruvate dehydrogenase for C2 side-chain attachment) [1] [5] [6].

Table 1: Core Genes in Paulomycin B Biosynthesis

Gene LocusProduct/FunctionRole in Pathway
plm1/pau4TetR-family transcriptional repressorRepresses early cluster expression
plm2/pau5LuxR-family transcriptional regulatorActivates paulomycin synthesis
plm10/pau13SARP-family transcriptional activatorEnhances glycosyltransferase expression
plm12/pau15L-Paulomycosyl glycosyltransferaseAttaches L-paulomycose to aglycone
plm18/pau21AminotransferaseInitiates paulic acid biosynthesis
plm25/pau28SulfotransferaseSulfur incorporation in paulic acid
plm37/pau40dTDP-glucose 4,6-dehydrataseL-Paulomycose precursor synthesis

Pathway Elucidation and Convergent Biosynthetic Mechanisms

Paulomycin B assembly involves convergent pathways merging a polyketide-derived quinone core, D-allose, L-paulomycose, and paulic acid.

  • Paulic Acid Moiety Biosynthesis

    : The isothiocyanate-containing paulic acid originates from chorismate. Plm18 catalyzes transamination to generate a primary amine, followed by sulfur incorporation via Plm25 (sulfotransferase). The isothiocyanate group forms spontaneously from a thiocarbamate intermediate [1] [5]. Precursor feeding studies confirmed valine, isoleucine, and α-ketobutyric acid as carbon donors [5].

  • Sugar Assembly and Attachment

    :

  • D-Allose: Derived from glucose-1-phosphate through dTDP-hexose intermediates. Plm31 (glucose-1-phosphate thymidylyltransferase) and Plm34 (dTDP-4-keto-6-deoxyglucose 3-oxidase) are essential [1] [6].
  • L-Paulomycose: A branched-chain deoxysugar synthesized via Plm37–Plm42. Plm12 (glycosyltransferase) attaches L-paulomycose to the aglycone, while Plm8–Plm9 catalyze pyruvate-derived C2 side-chain addition [1] [5]. Combinatorial biosynthesis confirmed Plm12's flexibility in transferring alternative deoxyhexoses (e.g., L-rhamnose) [1] [9].

  • Isothiocyanate Integration

    : The isothiocyanate group in paulic acid is critical for bioactivity. It forms non-enzymatically from a thiocarbamate precursor but requires enzymatic sulfur activation by Plm25. This moiety conjugates to the quinone core via an amide bond, forming the complete paulomycin structure. Spontaneous degradation of the isothiocyanate group leads to inactive paulomenols [5] [6] [9].

Table 2: Convergent Pathway Intermediates and Key Enzymes

Pathway SegmentKey IntermediateCatalyzing Enzyme(s)Product
Quinone core8-Demethyl-8-amino-deoxyuridinPlm5–Plm7 (PKS)Paulomycin aglycone
D-Allose attachmentdTDP-D-allosePlm31–Plm36Glycosylated aglycone
L-Paulomycose assemblydTDP-4-keto-2,6-dideoxyglucosePlm37–Plm42L-Paulomycose with C2 chain
Paulic acid conjugationThiocarbamatePlm25 (sulfotransferase)Paulic acid-isothiocyanate

Regulatory Mechanisms Governing Paulomycin B Production

A hierarchical regulatory network controls paulomycin B biosynthesis, integrating pathway-specific activators and repressors.

  • 1.3.1. Transcriptional Control by SARP and LuxR Regulators:
  • SARP-family regulators: Plm10 (homolog of Pau13) directly activates glycosyltransferase (plm12) and acyltransferase genes. Overexpression of pau13 in S. paulus increased paulomycin yield by 3-fold, confirming its role as a pathway-specific activator [2] [10]. SARPs bind heptameric direct repeats in promoter regions (e.g., 5'-TCGAGGA-3') upstream of target genes [4] [10].
  • LuxR-family regulators: Plm2 (ortholog of Pau5) activates plm10 expression. Inactivation of plm2 reduced paulomycin titers by 80%, while complementation restored production [1] [5].

  • Repressor Genes and Pathway Activation

    : Plm1 (TetR-family) represses the cluster during early growth phases. Its inactivation increased paulomycin B yield 2-fold by derepressing biosynthetic genes. RT-PCR confirmed plm1 transcription ceases during production (48–72 h), allowing activation by Plm2 and Plm10 [1] [5].

Table 3: Regulatory Genes and Their Effects on Paulomycin B Biosynthesis

Regulator GeneRegulator FamilyTarget GenesEffect of Inactivation
plm1/pau4TetRplm5–plm7 (PKS genes)2-fold increase in paulomycin B
plm2/pau5LuxRplm10/pau1380% reduction in production
plm10/pau13SARPplm12, plm8–plm9Abolishes paulomycin B synthesis

The interplay between repression (Plm1) and activation (Plm2–Plm10) ensures temporally controlled paulomycin B production, aligning with secondary metabolism onset in Streptomyces [1] [5] [10].

Properties

CAS Number

81988-76-3

Product Name

Paulomycin B

IUPAC Name

(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Molecular Formula

C33H44N2O17S

Molecular Weight

772.8 g/mol

InChI

InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15-,19+,20-,21-,24+,25+,26-,28+,32+,33-/m0/s1

InChI Key

MXSSKXQZXUFIJA-HDAXSHDCSA-N

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Isomeric SMILES

C/C=C(/C(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)([C@H](C)OC(=O)C(C)C)O)OC)O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S

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